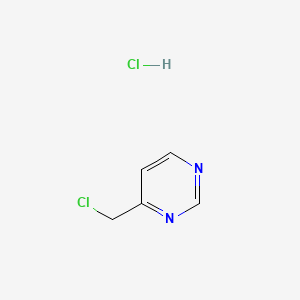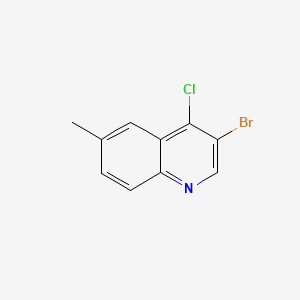
3-Bromo-4-chloro-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-chloro-6-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used in scientific research and its unique structure enables its application in various fields like drug discovery and material synthesis.
Synthesis Analysis
Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-6-methylquinoline is represented by the linear formula C10H7BrClN . The InChI code for this compound is 1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-4-chloro-6-methylquinoline is 256.53 g/mol . The exact mass is 254.94504 g/mol . The compound has a complexity of 188 .科学的研究の応用
Antimalarial Applications
Quinoline derivatives, including 3-Bromo-4-chloro-6-methylquinoline, have been extensively studied for their antimalarial properties . They are known to inhibit the growth of Plasmodium parasites, which are responsible for malaria .
Antimicrobial Applications
Quinoline derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Applications
Quinoline derivatives have shown potential in anticancer research . They can inhibit the growth of cancer cells and have been studied for their potential use in cancer treatment .
Antidepressant and Anticonvulsant Applications
Quinoline derivatives have been studied for their antidepressant and anticonvulsant properties . They can affect the central nervous system and have potential therapeutic applications in treating neurological disorders .
Antiviral Applications
Quinoline derivatives have demonstrated antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development .
Anti-inflammatory Applications
Quinoline derivatives have shown anti-inflammatory effects . They can inhibit the production of pro-inflammatory cytokines, which are proteins that promote inflammation .
Applications in Synthetic Organic Chemistry
Quinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is a vital component of both natural and synthetic compounds .
将来の方向性
Quinoline derivatives have versatile applications in various fields, including drug discovery and material synthesis. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions of 3-Bromo-4-chloro-6-methylquinoline could be focused on its potential applications in these areas.
特性
IUPAC Name |
3-bromo-4-chloro-6-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQWQGWULHWFOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671152 |
Source


|
| Record name | 3-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-methylquinoline | |
CAS RN |
1204810-41-2 |
Source


|
| Record name | 3-Bromo-4-chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

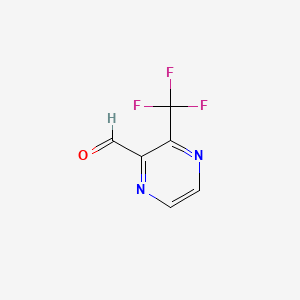
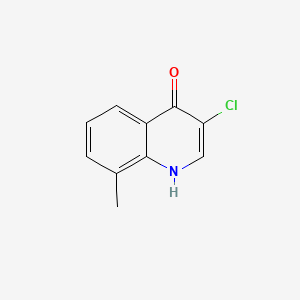
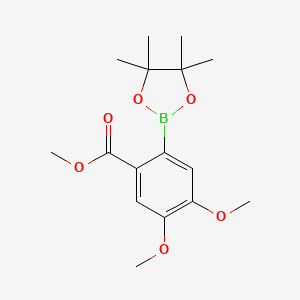
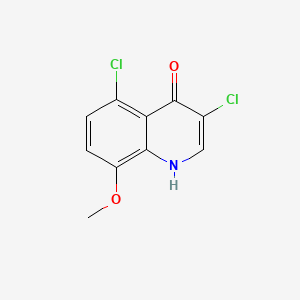
![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
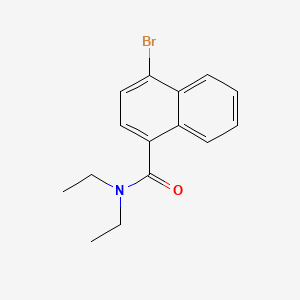


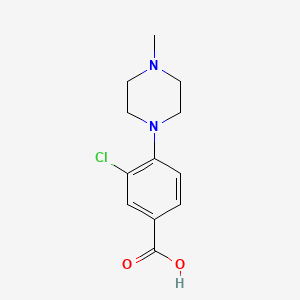
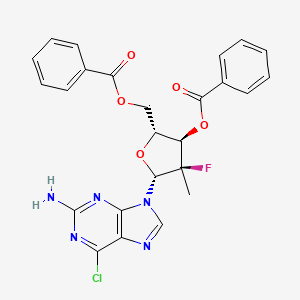
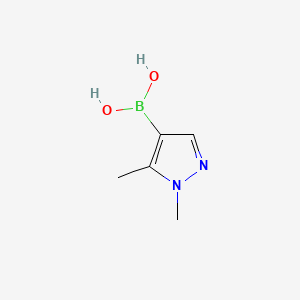
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
